molecular formula C19H22N4O3S2 B2566668 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1448123-97-4

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2566668
CAS No.: 1448123-97-4
M. Wt: 418.53
InChI Key: ALLQEMOPAQWSHX-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
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Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and incorporates cyclopropyl and thiophene moieties, which are known to enhance biological interactions. Its molecular formula is C17H20N4O3SC_{17}H_{20}N_4O_3S, with a molecular weight of approximately 364.43 g/mol. The presence of a sulfonamide group is significant for its pharmacological activity.

Property Value
Molecular FormulaC₁₇H₂₀N₄O₃S
Molecular Weight364.43 g/mol
StructureContains triazole and thiophene rings

Antimicrobial Properties

Research indicates that compounds with triazole structures often exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens:

  • Antifungal Activity : The compound shows potential antifungal properties, particularly against strains resistant to conventional treatments.
  • Antibacterial Activity : In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that similar sulfonamide derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. The IC50 values for related compounds have been reported in the range of 19 to 42 μM for COX inhibition .

Synthesis

The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the cyclopropyl and thiophene groups via electrophilic substitution.
  • Final sulfonamide formation through reaction with sulfonyl chlorides.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of various triazole derivatives included this compound as part of a broader investigation into new antimicrobial agents. Results indicated that it exhibited significant inhibition against both S. aureus and E. coli, supporting its potential as a therapeutic agent .

Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory mechanism demonstrated that compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-2,5-dimethylbenzenesulfonamide effectively reduced the expression of inflammatory markers in RAW264.7 macrophages .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-13-5-6-14(2)17(12-13)28(25,26)20-9-10-22-19(24)23(15-7-8-15)18(21-22)16-4-3-11-27-16/h3-6,11-12,15,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLQEMOPAQWSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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